6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide, also known as 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide or cabamiquine, is a novel antimalarial compound identified through phenotypic screening efforts against Plasmodium falciparum. [, ] It exhibits potent, multistage activity against the malaria parasite, targeting the liver, blood, and mosquito stages of its life cycle. [, ] This broad-spectrum efficacy positions it as a potential single-dose treatment option with transmission-blocking potential. [, , ]
DDD107498 belongs to a class of compounds known as quinoline-4-carboxamides. Its development stemmed from efforts to combat drug resistance in malaria treatment, particularly against Plasmodium falciparum, the most deadly malaria parasite . The compound has demonstrated significant activity against multiple stages of the Plasmodium life cycle, making it a candidate for further clinical development.
The synthesis of DDD107498 involved several key steps aimed at optimizing its chemical structure for improved efficacy and bioavailability. Initially derived from a series of phenotypic screening programs, the compound's structure was refined through medicinal chemistry approaches. Notable modifications included:
The final synthesis yielded a compound with favorable physicochemical properties, including good solubility and metabolic stability.
DDD107498 has a complex molecular structure characterized by its quinoline core. The specific structural formula includes:
The molecular formula is , with a molecular weight of approximately 264.31 g/mol. This structure contributes to its mechanism of action by facilitating binding to translation elongation factor 2 in Plasmodium species .
DDD107498 acts primarily through the inhibition of protein synthesis in Plasmodium species. The compound binds to translation elongation factor 2, leading to ribosome stalling during protein synthesis. This mechanism is similar to that observed with other known inhibitors such as fusidic acid, which also disrupts ribosomal function by preventing dissociation of the ribosomal complex .
In vitro studies have shown that DDD107498 effectively inhibits the incorporation of labeled amino acids into proteins, demonstrating its potency in blocking translation processes within the parasite cells .
The mechanism by which DDD107498 exerts its antimalarial effects involves:
Experimental data indicate that DDD107498 shows significantly reduced efficacy against resistant strains of Plasmodium, highlighting its specific action on eEF2 .
DDD107498 exhibits several notable physical and chemical properties:
These properties make DDD107498 an attractive candidate for further development as an antimalarial agent.
DDD107498 has significant potential applications in malaria treatment due to its unique mechanism of action and effectiveness against multiple life stages of the parasite. Its development aims to provide:
Research continues into optimizing DDD107498's formulation and delivery methods to maximize its clinical impact while minimizing costs, making it accessible for populations in endemic regions .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: